

t-BuDavePhos: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Cat. No.: B1349323

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of t-BuDavePhos, a highly efficient and versatile phosphine ligand. This document details its applications in catalysis, provides established experimental protocols, and illustrates key reaction mechanisms.

t-BuDavePhos, or **2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl**, is a commercially available, electron-rich and sterically hindered biarylphosphine ligand.^{[1][2]} It has gained significant traction in the field of organic synthesis, particularly as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its robust nature, characterized by air and moisture stability, along with its high reactivity, makes it a valuable tool in the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.^[2]

Core Physical and Chemical Properties

t-BuDavePhos is a white crystalline solid that is soluble in common organic solvents.^{[1][2]} Its physical and chemical characteristics are summarized in the tables below for easy reference.

Table 1: General Properties of t-BuDavePhos

Property	Value	Reference(s)
CAS Number	224311-49-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₂₂ H ₃₂ NP	[1] [3] [5]
Appearance	White crystalline powder	[1] [6]
Functional Group	Phosphine	[2]

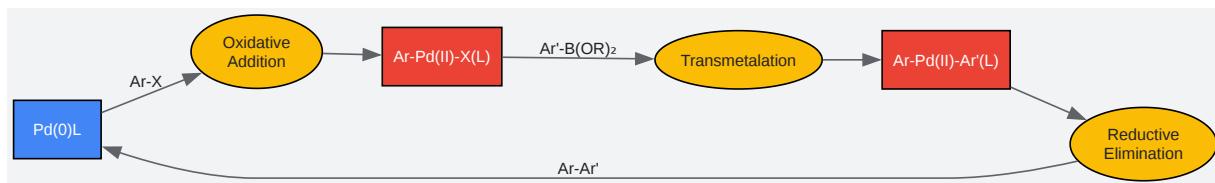
Table 2: Molecular and Physical Data of t-BuDavePhos

Property	Value	Reference(s)
Molecular Weight	341.47 g/mol	[2] [3] [7] [8]
Exact Mass	341.227 g/mol	[1]
Monoisotopic Mass	341.227 g/mol	[1]
Melting Point	114-118 °C	[2] [7]
Topological Polar Surface Area	3.2 Å ²	[1]
Rotatable Bond Count	5	[1]

Table 3: Stability and Handling of t-BuDavePhos

Property	Information	Reference(s)
Stability	Air, moisture, and thermally-stable	[2]
Storage Class	11 (Combustible Solids)	[2]
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves	

Key Applications and Experimental Protocols

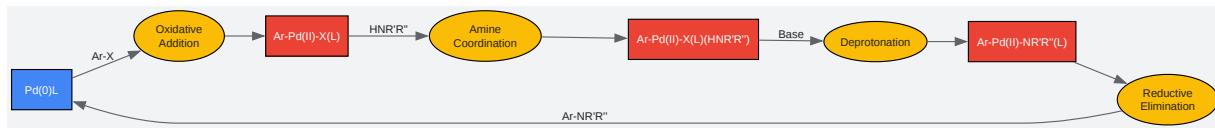

t-BuDavePhos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and the biphenyl backbone create a sterically

demanding and electron-rich environment around the palladium center, which facilitates crucial steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The t-BuDavePhos ligand, often used with a palladium precatalyst, demonstrates high reactivity and a broad substrate scope, enabling the coupling of sterically hindered and electronically diverse aryl halides with boronic acids.

- **Reaction Setup:** In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K_3PO_4 , 2.0-3.0 mmol).
- **Catalyst Addition:** Add the palladium precatalyst, such as $Pd_2(dba)_3$ (0.009 mmol, 5 mol%) and the t-BuDavePhos ligand (0.030 mmol, 15 mol%).
- **Inert Atmosphere:** Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add anhydrous and degassed solvent (e.g., toluene and THF) via syringe. [9]
- **Reaction Conditions:** Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress using TLC or GC/LC-MS until the starting material is consumed.[9]
- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

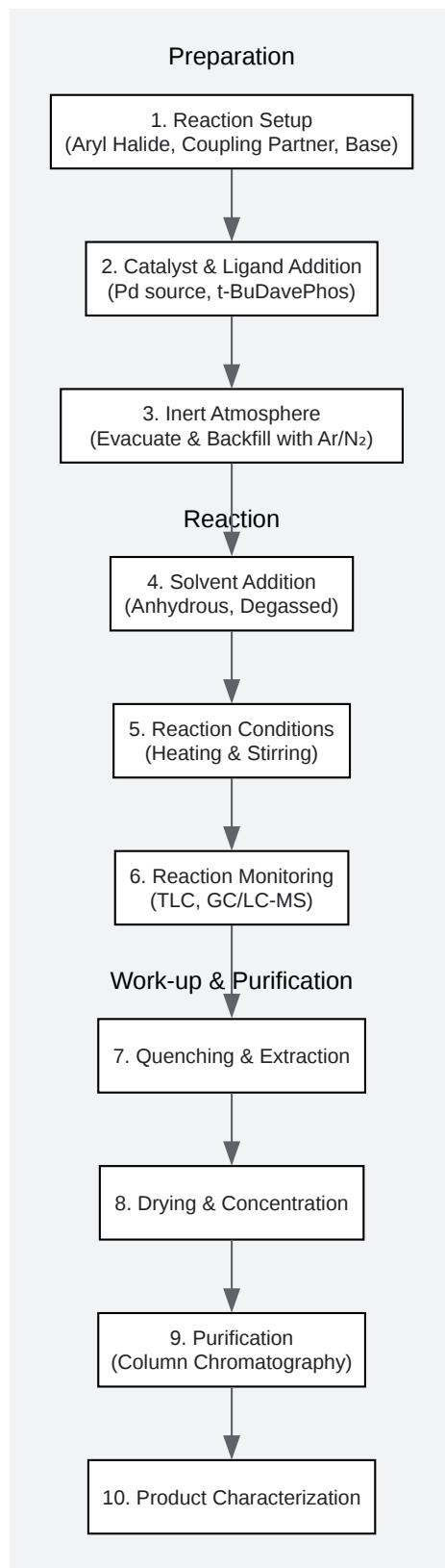
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. t-BuDavePhos has been shown to be an effective ligand for the coupling of a wide range of amines with aryl halides.

- **Reaction Setup:** To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the t-BuDavePhos ligand (or a similar ligand like XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).^[4]
- **Solvent and Reagents:** Add anhydrous toluene and stir the mixture at room temperature for 5 minutes. Then, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).^[4]
- **Reaction Conditions:** Stir the resulting mixture at reflux for a specified time (e.g., 6 hours).^[4]
- **Work-up:** After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.^[4]
- **Purification:** Purify the crude product by column chromatography on silica gel.^[4]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.


Carbon-Oxygen (C-O) Coupling

t-BuDavePhos is also instrumental in facilitating the formation of C-O bonds, a critical transformation in the synthesis of ethers and other oxygen-containing compounds.

- **Reaction Setup:** In a glovebox, add the aryl halide (if solid), a base such as sodium tert-butoxide, and the palladium precatalyst with t-BuDavePhos to an oven-dried vial.
- **Reagent Addition:** Outside the glovebox, add the aryl halide (if liquid), an anhydrous solvent like 1,4-dioxane, and the alcohol via syringe under an inert atmosphere.
- **Reaction Conditions:** Seal the vial and place it in a preheated oil bath at a specified temperature (e.g., 40-100 °C). Stir the reaction mixture for the required time (typically 1-15 hours).
- **Work-up:** After cooling, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Overview

The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction using t-BuDavePhos.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)₃ and PCy₃ as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [t-BuDavePhos: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349323#physical-and-chemical-properties-of-t-budavephos>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com